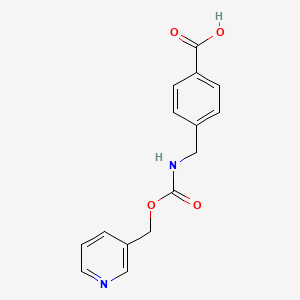

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Description

Properties

IUPAC Name |

4-[(pyridin-3-ylmethoxycarbonylamino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-14(19)13-5-3-11(4-6-13)9-17-15(20)21-10-12-2-1-7-16-8-12/h1-8H,9-10H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUDHRTWQOKGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431263 | |

| Record name | 4-[({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241809-79-0 | |

| Record name | 4-[({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is a molecule of significant interest in medicinal chemistry, primarily functioning as a versatile building block in the synthesis of pharmacologically active compounds. Its structure, which combines a benzoic acid moiety, a carbamate linker, and a pyridine ring, offers a unique combination of functionalities that can be exploited for targeted drug design. This guide provides a comprehensive overview of the compound's structure, a detailed (hypothetical) synthesis protocol, and explores its potential therapeutic applications, particularly in the realm of enzyme inhibition for inflammatory diseases and cancer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference |

| CAS Number | 241809-79-0 | [1] |

| Molecular Formula | C₁₅H₁₄N₂O₄ | [2] |

| Molecular Weight | 286.28 g/mol | [2] |

| Boiling Point (Predicted) | 548.3 ± 50.0 °C | [3] |

| Density (Predicted) | 1.316 ± 0.06 g/cm³ | [3] |

| Storage | Room temperature, sealed, dry | [3] |

Synthesis Protocol

Rationale for Synthetic Strategy

The chosen synthetic route involves the in-situ formation of a chloroformate from 3-pyridinemethanol, which then readily reacts with the primary amine of 4-(aminomethyl)benzoic acid. This method is widely used for carbamate synthesis due to its efficiency and the commercial availability of the starting materials.[4] The use of a base is essential to neutralize the hydrochloric acid byproduct of the reaction.

Step-by-Step Methodology

Step 1: Preparation of Pyridin-3-ylmethyl chloroformate (Intermediate)

-

Rationale: Phosgene or a phosgene equivalent like triphosgene is used to convert the primary alcohol of 3-pyridinemethanol into a more reactive chloroformate. This activation is necessary for the subsequent nucleophilic attack by the amine. Extreme caution must be exercised when handling phosgene or its equivalents due to their high toxicity.[5]

-

Procedure:

-

In a well-ventilated fume hood, a solution of triphosgene (1.0 equivalent) in anhydrous dichloromethane (DCM) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 3-pyridinemethanol (3.0 equivalents) and a non-nucleophilic base such as triethylamine (3.3 equivalents) in anhydrous DCM is added dropwise to the triphosgene solution over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

The resulting solution of pyridin-3-ylmethyl chloroformate is used directly in the next step without isolation to avoid decomposition and minimize handling of the reactive intermediate.

-

Step 2: Synthesis of this compound

-

Rationale: The amino group of 4-(aminomethyl)benzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the in-situ generated pyridin-3-ylmethyl chloroformate to form the stable carbamate linkage.[4]

-

Procedure:

-

In a separate flask, 4-(aminomethyl)benzoic acid (2.8 equivalents) is suspended in a mixture of anhydrous DCM and a polar aprotic solvent like dimethylformamide (DMF) to aid solubility.

-

An excess of a non-nucleophilic base such as triethylamine (3.5 equivalents) is added to the suspension.

-

The solution of pyridin-3-ylmethyl chloroformate prepared in Step 1 is added dropwise to the suspension of 4-(aminomethyl)benzoic acid at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is monitored by TLC for the disappearance of the starting materials.

-

Upon completion, the reaction is quenched by the addition of water.

-

The aqueous layer is acidified with dilute hydrochloric acid to a pH of approximately 4-5, leading to the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold diethyl ether.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

-

Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyridine ring, the methylene protons of the pyridinylmethoxy and aminomethyl groups, and the aromatic protons of the benzoic acid moiety.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the carbamate and carboxylic acid groups.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively reported, its structural motifs suggest potential as an enzyme inhibitor. The carbamate functional group is a known pharmacophore in many approved drugs and investigational compounds.[6]

A notable example of a structurally related drug is Entinostat, which contains a pyridylmethyl carbamate moiety and functions as a histone deacetylase (HDAC) inhibitor.[7] Entinostat has shown promise in clinical trials for various cancers. This suggests that this compound could serve as a scaffold for the development of novel HDAC inhibitors or inhibitors of other enzymes implicated in cancer and inflammatory diseases.

The benzoic acid group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To evaluate the potential of this compound as an enzyme inhibitor, a generic in vitro enzyme inhibition assay can be performed. The specific enzyme target would be chosen based on a screening of related compounds or by computational docking studies.

Principle

The assay measures the activity of a target enzyme in the presence and absence of the test compound. A decrease in enzyme activity in the presence of the compound indicates inhibition. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the compound's potency.

Step-by-Step Methodology

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A serial dilution is then performed to obtain a range of concentrations to be tested.

-

Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in an appropriate assay buffer.

-

Assay Procedure: a. In a 96-well microplate, the assay buffer, the test compound at various concentrations, and the enzyme solution are added. b. The plate is incubated for a predetermined period to allow for the binding of the inhibitor to the enzyme. c. The enzymatic reaction is initiated by the addition of the substrate. d. The reaction is allowed to proceed for a specific time at a controlled temperature. e. The reaction is stopped, and the amount of product formed is measured using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

-

Data Analysis: a. The enzyme activity at each inhibitor concentration is calculated and expressed as a percentage of the activity of the control (no inhibitor). b. The data is plotted as percent inhibition versus the logarithm of the inhibitor concentration. c. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Assay Workflow Diagram

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound is a valuable molecular scaffold with significant potential in drug discovery. Its synthesis, while requiring careful handling of reagents, is achievable through established chemical transformations. The structural similarities to known enzyme inhibitors, such as Entinostat, highlight its potential as a starting point for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

-

(E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid - PMC - NIH. (n.d.). Retrieved from [Link]

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents. (n.d.).

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

(E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid - ResearchGate. (n.d.). Retrieved from [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7). Retrieved from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved from [Link]

- US4810796A - Preparation of pyridinol carbamate - Google Patents. (n.d.).

- US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents. (n.d.).

-

p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - NIH. (2020, March 9). Retrieved from [Link]

-

Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 Antagonists | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Benzoic acid, 4-methoxy-, methyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (PHY0074798) - PhytoBank. (n.d.). Retrieved from [Link]

- DE1917539A1 - Carbamates of pyridinemethanol derivatives and process for their preparation - Google Patents. (n.d.).

- EP0233571A2 - Method for the preparation of pyridinol carbamate - Google Patents. (n.d.).

- WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents. (n.d.).

-

Determination of Inhibitory Effect of PKM2 Enzyme and Antitumoral Activity of Novel Coumarin-naphthoquinone Hybrids - PubMed. (n.d.). Retrieved from [Link]

- CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents. (n.d.).

-

p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PubMed. (2020, March 9). Retrieved from [Link]

-

Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of 3-(4'-Aminobenzyl)pyridine - PrepChem.com. (n.d.). Retrieved from [Link]

-

Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease - Frontiers. (n.d.). Retrieved from [Link]

-

Pyridine carbamate | C6H8N2O2 | CID 19014921 - PubChem - NIH. (n.d.). Retrieved from [Link]

- Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents. (n.d.).

-

Phosgene | ResearchGate. (n.d.). Retrieved from [Link]

- US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents. (n.d.).

-

Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - MDPI. (2023, April 11). Retrieved from [Link]

- CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents. (n.d.).

-

Selective noncovalent proteasome inhibiting activity of trifluoromethyl‐containing gem‐quaternary aziridines - ResearchGate. (2023, April 30). Retrieved from [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102791677B - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000926) [hmdb.ca]

- 4. US4810796A - Preparation of pyridinol carbamate - Google Patents [patents.google.com]

- 5. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid (CAS 241809-79-0)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, a key chemical intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into its physicochemical properties, a proposed synthesis protocol, its critical role in the production of the histone deacetylase (HDAC) inhibitor Entinostat, and essential safety and handling information.

Introduction and Core Significance

This compound, with CAS number 241809-79-0, is a bifunctional organic molecule that has garnered significant attention not for its intrinsic biological activity, but as a crucial precursor in multi-step organic synthesis. Its structure uniquely combines a benzoic acid moiety, providing a carboxylic acid handle for amide bond formation, and a pyridine-protected aminomethyl group. This strategic design makes it an ideal building block in the synthesis of complex molecules, most notably in the pharmaceutical industry.

The primary and most well-documented application of this compound is as the penultimate intermediate in the synthesis of Entinostat (MS-275), a potent, orally available, class I selective histone deacetylase (HDAC) inhibitor investigated in numerous clinical trials for the treatment of various cancers, including Hodgkin's lymphoma and advanced breast cancer.[1] The structural integrity and purity of this intermediate are paramount to the successful synthesis of the final active pharmaceutical ingredient (API).

Physicochemical Properties and Characterization

A precise understanding of the compound's physical and chemical properties is fundamental for its synthesis, purification, and application.

| Property | Value | Source |

| CAS Number | 241809-79-0 | [2] |

| Molecular Formula | C₁₅H₁₄N₂O₄ | [2] |

| Molecular Weight | 286.28 g/mol | [2][3] |

| Appearance | Expected to be a white to off-white solid/powder | [4] |

| Boiling Point | 548.3 ± 50.0 °C (Predicted) | [3] |

| Density | 1.316 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Room temperature, sealed, dry conditions | [3] |

Analytical Characterization (Predicted)

While specific, publicly available experimental spectra for this compound are scarce, the following are expected characteristics based on its structure. Researchers must perform their own analytical validation upon synthesis.

-

¹H NMR: Expected signals would include aromatic protons from both the benzene and pyridine rings, a singlet for the methylene protons of the pyridinylmethyl group, a doublet for the methylene protons of the benzyl group, and a broad singlet for the carbamate N-H proton. The carboxylic acid proton would likely appear as a broad singlet at the downfield end of the spectrum.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the carboxylic acid and the carbamate, as well as signals for the aromatic carbons of both rings and the aliphatic carbons of the two methylene groups.

-

Mass Spectrometry (MS): The expected exact mass would be 286.0954 g/mol . Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 287.1028 and/or a [M-H]⁻ ion at m/z 285.0883.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the N-H stretch of the carbamate (~3300 cm⁻¹), C=O stretches for the carboxylic acid and carbamate (~1700-1720 cm⁻¹ and ~1680-1700 cm⁻¹, respectively), and C=C/C=N stretches from the aromatic rings (~1400-1600 cm⁻¹).

Synthesis and Purification

The synthesis of this compound is a critical step that requires careful execution. While specific, detailed protocols are proprietary or embedded within broader patents, a chemically sound and robust synthetic route can be proposed based on established carbamate formation chemistry.

Proposed Synthetic Pathway

The most logical pathway involves two main stages: the creation of an activated carbonylating agent from 3-pyridinemethanol and its subsequent reaction with 4-(aminomethyl)benzoic acid.

Caption: Proposed two-stage synthesis of the target compound.

Detailed Proposed Experimental Protocol

This protocol is a representative procedure based on standard methods for carbamate synthesis.[3] Researchers should perform appropriate optimization and safety assessments.

Part A: Synthesis of Pyridin-3-ylmethyl chloroformate

-

Setup: To a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of phosgene (or a safer equivalent like triphosgene) in an anhydrous, inert solvent such as toluene.

-

Cooling: Cool the solution to -5 °C to 0 °C using an ice-salt bath.

-

Reaction: Slowly add a solution of 3-pyridinemethanol (1.0 equivalent) in the same solvent from the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

-

Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench any excess phosgene with a cold, saturated sodium bicarbonate solution. The resulting chloroformate is often used directly in the next step without extensive purification due to its reactivity.

Part B: Synthesis of this compound

-

Setup: In a separate flask, dissolve 4-(aminomethyl)benzoic acid (1.0 equivalent) in an aqueous solution of a base such as sodium hydroxide or sodium bicarbonate (2.0-2.2 equivalents). A co-solvent like dioxane or THF may be used to improve solubility.

-

Cooling: Cool the amine solution to 0-5 °C.

-

Reaction: Slowly add the freshly prepared solution of pyridin-3-ylmethyl chloroformate (1.0-1.1 equivalents) to the stirred amine solution. Maintain the temperature and a basic pH (>8) during the addition.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

-

Work-up and Purification:

-

Once the reaction is complete, acidify the mixture to a pH of ~4-5 with a dilute acid (e.g., 1M HCl). This will precipitate the product while keeping unreacted starting materials in solution.

-

Filter the resulting solid precipitate.

-

Wash the solid with cold water and then with a non-polar solvent like hexane or ether to remove organic impurities.

-

Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Application in the Synthesis of Entinostat (MS-275)

The sole significant application of this compound is its role as the direct precursor to Entinostat. It provides the entire "right-hand" portion of the final drug molecule.

Mechanism of Action Context: The Role of Entinostat

Entinostat is a histone deacetylase (HDAC) inhibitor, specifically targeting Class I HDACs (HDAC1, 2, and 3).[1][5] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of genes, including tumor suppressor genes. By inhibiting HDACs, Entinostat promotes histone acetylation, leading to a more open chromatin structure and the re-expression of silenced genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]

Caption: Simplified pathway of Entinostat's HDAC inhibition.

Experimental Protocol: Coupling to form Entinostat

The following protocol describes the final amide bond formation step, which utilizes the title compound as a key reactant. This procedure is adapted from published synthetic routes.[1]

-

Activation of the Carboxylic Acid:

-

Suspend this compound (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents), to the suspension.

-

Stir the mixture at room temperature or slightly elevated temperature (e.g., 60 °C) for 2-3 hours.[1] The reaction mixture should become a clear solution as the reactive acylimidazole intermediate is formed.

-

-

Amide Bond Formation:

-

Cool the solution of the activated acid back to room temperature.

-

Add o-phenylenediamine (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Monitor the reaction for the disappearance of the starting materials via TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by stirring with a mixture of a non-polar solvent (like hexane) and water to remove unreacted starting materials and water-soluble byproducts.[1]

-

The resulting solid (Entinostat) is collected by filtration, washed with a suitable solvent (e.g., dichloromethane), and dried under vacuum to yield the final product as an off-white powder.

-

Caption: Workflow for the conversion of the title compound to Entinostat.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, data from structurally similar compounds (e.g., aminobenzoic acids) can provide guidance.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a well-defined, non-commercial chemical intermediate whose value is intrinsically linked to its role in the synthesis of the HDAC inhibitor Entinostat. Its bifunctional nature is deliberately designed for this purpose, allowing for a convergent synthesis strategy. This guide has provided a comprehensive overview of its properties, a proposed detailed synthesis protocol, and its direct application in the formation of a clinically relevant anti-cancer agent. For researchers in medicinal chemistry and process development, a thorough understanding and proficient synthesis of this key intermediate are essential steps toward the production of Entinostat and potentially other novel therapeutics built upon this structural framework.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

PubChem. Entinostat. National Center for Biotechnology Information. PubChem Compound Database; CID=4261. Available from: [Link]

Sources

An In-depth Technical Guide to 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

This technical guide provides a comprehensive overview of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, a molecule of interest in pharmaceutical research and drug development. This document delves into its chemical properties, synthesis, and potential biological applications, offering valuable insights for researchers, scientists, and professionals in the field.

Introduction and Chemical Identity

This compound (CAS No. 241809-79-0) is a bifunctional organic molecule incorporating a benzoic acid moiety and a pyridine ring, linked by a carbamate group.[1] This unique structural arrangement suggests its potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents, particularly as a building block for enzyme inhibitors.[1] The presence of both a carboxylic acid and a pyridine nitrogen imparts a degree of polarity and potential for diverse chemical interactions, making it an attractive scaffold in medicinal chemistry.

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| CAS Number | 241809-79-0 | [1] |

| Molecular Formula | C₁₅H₁₄N₂O₄ | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| Boiling Point (Predicted) | 548.3 ± 50.0 °C | [1] |

| Density (Predicted) | 1.316 ± 0.06 g/cm³ | [1] |

| Appearance | White powder | [2] |

| Purity | >95% (typical for commercial grades) | [2] |

| Storage | Room temperature, sealed, dry | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process involving the preparation of key precursors followed by a final coupling reaction.

Synthesis of Precursors

The primary precursors for the synthesis of the title compound are 4-(aminomethyl)benzoic acid and pyridin-3-ylmethanol.

Several synthetic routes to 4-(aminomethyl)benzoic acid have been reported. A common industrial method involves the catalytic reduction of 4-cyanobenzoic acid. Alternatively, it can be prepared from 4-carboxybenzaldehyde through oximation followed by reduction.[3][4]

Exemplary Protocol for the Synthesis of 4-(Aminomethyl)benzoic acid from 4-Carboxybenzaldehyde:

-

Oximation: 4-Carboxybenzaldehyde is reacted with hydroxylamine to form 4-carboxybenzaldehyde oxime.

-

Reduction: The resulting oxime is then catalytically hydrogenated, typically using a palladium or nickel catalyst in a suitable solvent, to yield 4-(aminomethyl)benzoic acid.[3]

Synthesis of Pyridin-3-ylmethanol

Pyridin-3-ylmethanol can be synthesized via the reduction of nicotinic acid or its esters.

Exemplary Protocol for the Synthesis of Pyridin-3-ylmethanol from Nicotinic Acid:

-

Esterification: Nicotinic acid is first esterified, for example, with methanol in the presence of a catalytic amount of sulfuric acid to produce methyl nicotinate.

-

Reduction: The methyl nicotinate is then reduced using a suitable reducing agent, such as sodium borohydride in methanol, to afford pyridin-3-ylmethanol.

Final Synthesis of this compound

The final step in the synthesis involves the formation of the carbamate linkage between 4-(aminomethyl)benzoic acid and a reactive derivative of pyridin-3-ylmethanol. A plausible and efficient method is the reaction of 4-(aminomethyl)benzoic acid with pyridin-3-ylmethyl chloroformate.

This key intermediate can be prepared by reacting pyridin-3-ylmethanol with phosgene or a phosgene equivalent, such as triphosgene.[5] The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the generated HCl.

Proposed Experimental Workflow for Synthesis:

Caption: Proposed synthetic workflow for the target compound.

Detailed Protocol for the Synthesis of this compound:

-

Preparation of Pyridin-3-ylmethyl Chloroformate Hydrochloride: To a solution of pyridin-3-ylmethanol in a suitable aprotic solvent (e.g., dichloromethane), cooled to 0 °C, is added triphosgene portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the resulting crude pyridin-3-ylmethyl chloroformate is converted to its more stable hydrochloride salt.[5]

-

Carbamate Formation: 4-(Aminomethyl)benzoic acid is suspended in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like dioxane) and the pH is adjusted to basic with an appropriate base (e.g., sodium hydroxide). To this solution, pyridin-3-ylmethyl chloroformate hydrochloride is added portion-wise while maintaining the basic pH. The reaction is stirred until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Workup and Purification: The reaction mixture is acidified to precipitate the product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system to afford pure this compound.

Analytical Characterization

The structure and purity of this compound can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of both the pyridine and benzene rings, as well as signals for the methylene groups and the carbamate N-H proton.

-

¹³C NMR spectroscopy would show distinct resonances for the carbonyl carbons of the carboxylic acid and the carbamate, in addition to the aromatic and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the carbamate group, as well as N-H stretching and bending vibrations.[4][6][7]

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.[8]

Biological Activity and Potential Applications

While direct biological activity data for this compound is limited in the public domain, its structural features and the activities of related compounds provide strong indications of its potential applications in drug discovery.

Potential as an Enzyme Inhibitor

The carbamate functional group is a well-established pharmacophore in numerous enzyme inhibitors.[9] Carbamate derivatives are known to act as inhibitors of cholinesterases, proteases, and other enzymes.[10][11] Therefore, it is plausible that this compound could serve as a scaffold for the development of novel enzyme inhibitors.

Insights from Structurally Related Compounds

A structurally similar compound, pyridin-3-ylmethyl (4-((2-aminophenyl)carbamoyl)benzyl)-carbamate, has been investigated for its ability to induce the expression of antimicrobial peptides in colon epithelial cells, particularly in combination with 1,25-dihydroxy Vitamin D3.[12] This suggests a potential role for compounds with this structural motif in modulating innate immunity.

Broader Context of Pyridine-Containing Pharmaceuticals

The pyridine ring is a common feature in a wide range of pharmaceuticals with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[13] Pyridine-based derivatives have been explored as FLT3 inhibitors for the treatment of acute myeloid leukemia, highlighting the potential of this heterocycle in oncology drug discovery.

Logical Relationship of Potential Biological Activity:

Caption: Structural features and potential biological activities.

Conclusion

This compound is a molecule with significant potential in pharmaceutical research and development. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. While direct evidence of its biological activity is still emerging, the known properties of its constituent functional groups and structurally related compounds suggest promising avenues for its application as a scaffold for the design of novel enzyme inhibitors and other therapeutic agents. Further research into the specific biological targets and pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

-

(a,b) Further testing of pyridin-3-ylmethyl (4-((2-aminophenyl)carbamoyl)benzyl) - ResearchGate. (URL: [Link])

-

A convenient synthesis and biological activities of N-(pyridin-3-ylmethylene) benzohydrazides by the condensation of nicotinalde - CORE. (URL: [Link])

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (URL: [Link])

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

-

Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase - PubMed - NIH. (URL: [Link])

-

1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. (URL: [Link])

-

pyridin-3-ylmethyl N-[[4-[(2-amino-4-methylphenyl)carbamoyl]phenyl]methyl]carbamate. (URL: [Link])

-

Methyl N-(4-methylpyridin-3-yl)carbamate | C8H10N2O2 | CID 11672725 - PubChem. (URL: [Link])

-

Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (URL: [Link])

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

methyl N-pyridin-3-ylcarbamate - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)

- US4810796A - Preparation of pyridinol carbamate - Google P

-

Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents - ResearchGate. (URL: [Link])

-

PYRIDYLURETHANES OF PHARMACOLOGICAL INTEREST - PubMed. (URL: [Link])

-

An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - NIH. (URL: [Link])

-

Novel carbamate derivatives as selective butyrylcholinesterase inhibitors - PubMed. (URL: [Link])

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC - NIH. (URL: [Link])

-

Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl)-1H- Pyrazolo - Technical Disclosure Commons. (URL: [Link])

-

Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts - PMC - NIH. (URL: [Link])

- Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google P

-

Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols - PMC - NIH. (URL: [Link])

- WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google P

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])

-

Comparison of the FT-IR spectra of the three tri-carbamates. - ResearchGate. (URL: [Link])

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC - NIH. (URL: [Link])

-

Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromo-phenyl N-(pyridin-3-yl)carbamate monohydrates - PubMed. (URL: [Link])

-

Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (URL: [Link])

-

phenyl N-(pyridin-3-ylmethyl)carbamate | C13H12N2O2 | CID 20387955 - PubChem. (URL: [Link])

- CN102791677B - Preparation method of 4-aminomethylbenzoic acid - Google P

-

Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids - PubMed. (URL: [Link])

-

Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine - ResearchGate. (URL: [Link])

-

Self-assembled transition metal dithiocarbamates of pyridine-3-carboxamide: synthesis, spectral characterization, thermal and biological studies - New Journal of Chemistry (RSC Publishing). (URL: [Link])

- US6437120B1 - Process for preparing pyridinemethanol compounds - Google P

-

Phosgenation Reactions with Phosgene from Triphosgene - Semantic Scholar. (URL: [Link])

-

3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed. (URL: [Link])

- US20110003997A1 - Process for the synthesis of 3-methyl-pyridine - Google P

-

(PDF) Phosgenation Reactions with Phosgene from Triphosgene - ResearchGate. (URL: [Link])

-

Figure S9. FTIR spectrum of monosubstituted carbamate FTC model compound 3. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Pulse radiolysis of 3-pyridine methanol and 3-pyridine carboxaldehyde in aqueous solutions | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 2. 4-((((Pyridin-3-ylmethoxy)carbonyl)oxy)methyl)benzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel pyridinium derivatives as inhibitors for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel carbamate derivatives as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The mechanism of action for 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid has not been definitively established in publicly available scientific literature. This guide provides a detailed analysis of its structural components and proposes several plausible, hypothetical mechanisms of action based on established pharmacological principles and the known activities of analogous structures. The experimental protocols described herein are suggested methodologies to investigate these hypotheses.

Introduction: Deconstructing a Molecule of Interest

This compound is a synthetic organic compound featuring a unique assembly of three key chemical moieties: a pyridine ring, a benzoic acid derivative, and a central carbamate linker. While its specific biological target remains unelucidated, its structure suggests a design aimed at interacting with biological systems, likely as an enzyme inhibitor or a modulator of protein-protein interactions. The presence of the carbamate group, a common structural element in many approved therapeutic agents, points towards a potential role in modern drug discovery.[1][2] This guide will dissect the potential pharmacological contributions of each component to propose testable hypotheses regarding its mechanism of action.

Structural Analysis and Putative Pharmacological Contributions

The molecule can be logically divided into three key regions, each with potential roles in target binding and pharmacological effect:

-

Pyridin-3-ylmethoxy Moiety: The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets such as enzyme active sites or receptor pockets.[3] Its inclusion suggests a potential for interactions with targets where a hydrogen bond acceptor is favorable.

-

Carbamate Linker: The carbamate group (-O-CO-NH-) is a stable, planar structure that serves as a bioisostere for amide or ester bonds.[1][5] It is more resistant to hydrolysis than an ester and can participate in hydrogen bonding through both the carbonyl oxygen and the N-H group.[1] In many drugs, the carbamate linkage is not merely a linker but an active part of the pharmacophore, directly engaging with the biological target.[6][7] Its presence suggests that the compound may mimic a peptide substrate or bind to an active site that recognizes amide bonds.

-

4-(Aminomethyl)benzoic acid Moiety: This portion of the molecule provides a rigid scaffold and a terminal carboxylic acid group. Benzoic acid derivatives are known to act as inhibitors for a variety of enzymes.[8][9] The carboxylic acid is ionizable at physiological pH, allowing for potent ionic interactions or hydrogen bonding with positively charged residues (e.g., arginine, lysine) in a target's binding site. Furthermore, the parent compound, 4-(aminomethyl)benzoic acid, is a known competitive inhibitor of the peptide transporter PepT1 and possesses antifibrinolytic properties.[10][11]

Hypothetical Mechanisms of Action

Based on the structural analysis, we can propose several plausible mechanisms of action for this compound.

Hypothesis 1: Inhibition of a Proteolytic Enzyme (e.g., a Serine Protease)

The carbamate linkage, acting as a stable mimic of a peptide bond, could allow the compound to bind to the active site of a protease. The pyridin-3-ylmethoxy and benzoic acid portions would then occupy the S1 and S1' pockets of the enzyme, respectively, forming specific interactions that lead to competitive inhibition.

Caption: Hypothetical binding of the inhibitor to a protease active site.

Hypothesis 2: Kinase Inhibition

The pyridine ring is a common feature in many ATP-competitive kinase inhibitors, where it often forms a hydrogen bond with the "hinge" region of the kinase. The rest of the molecule could then occupy the ATP-binding pocket, leading to the inhibition of the phosphotransferase activity.

Caption: Putative interaction of the compound with a kinase ATP-binding pocket.

Hypothesis 3: Inhibition of a Metalloprotease or Other Metalloenzyme

Benzoic acid and its derivatives have been reported to inhibit metalloenzymes, in some cases by chelating the metal ion in the active site.[12] The carboxylic acid of the inhibitor could coordinate with the metal cofactor (e.g., Zn2+, Mg2+), while the rest of the molecule provides additional binding interactions, leading to potent inhibition.

Experimental Validation: A Roadmap to Elucidating the Mechanism of Action

To test these hypotheses, a systematic experimental approach is required. The following protocols outline key experiments for target identification and validation.

Target Identification

A broad approach to identifying the molecular target is the most logical first step.

Protocol 1: Broad Kinase Panel Screening

-

Objective: To determine if the compound inhibits a wide range of protein kinases.

-

Methodology:

-

Prepare a stock solution of the compound in DMSO.

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of 100-400 human kinases at a fixed concentration (e.g., 10 µM).

-

The service will perform radiometric or fluorescence-based assays to measure kinase activity in the presence of the compound.

-

Analyze the results to identify any kinases that are significantly inhibited (e.g., >50% inhibition).

-

-

Expected Outcome: Identification of one or more "hit" kinases, which can then be further validated.

Protocol 2: Protease Panel Screening

-

Objective: To assess the inhibitory activity of the compound against a panel of proteases.

-

Methodology:

-

Similar to the kinase screen, prepare a stock solution of the compound.

-

Utilize a commercial or in-house protease screening panel (e.g., using fluorescently labeled substrates).

-

Incubate the proteases with their respective substrates in the presence and absence of the compound.

-

Measure the fluorescence signal over time to determine the rate of substrate cleavage.

-

Identify proteases for which the rate of cleavage is significantly reduced.

-

-

Expected Outcome: Identification of potential protease targets.

Target Validation and Mechanistic Studies

Once a putative target is identified, further experiments are needed to confirm the interaction and elucidate the mechanism of inhibition.

Protocol 3: IC50 Determination

-

Objective: To determine the potency of the compound against the identified target enzyme.

-

Methodology:

-

Perform an enzyme activity assay (e.g., kinase or protease assay as described above).

-

Titrate the compound over a range of concentrations (e.g., from 1 nM to 100 µM).

-

Measure the enzyme activity at each compound concentration.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Expected Outcome: A quantitative measure of the compound's inhibitory potency.

| Hypothetical Target | Assay Type | Typical Substrate | Detection Method |

| Serine Protease | Fluorometric | Boc-Gln-Ala-Arg-AMC | Fluorescence |

| Tyrosine Kinase | Radiometric | Poly(Glu, Tyr) | Scintillation Counting |

| Metallo-protease | Colorimetric | Azocoll | Spectrophotometry |

Protocol 4: Mechanism of Inhibition Studies (e.g., for an Enzyme)

-

Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Methodology:

-

Perform the enzyme activity assay with varying concentrations of both the compound and the enzyme's substrate.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

Analyze the plot:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

-

Expected Outcome: Insight into the mode of binding of the inhibitor to the enzyme.

Caption: Experimental workflow for target validation and mechanistic studies.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure provides a strong basis for formulating testable hypotheses. The convergence of a pyridine ring, a carbamate linker, and a benzoic acid moiety suggests its potential as an enzyme inhibitor, possibly targeting kinases or proteases. The experimental roadmap outlined in this guide provides a clear path for researchers to systematically investigate these possibilities, ultimately leading to a definitive understanding of this compound's biological function and therapeutic potential.

References

-

Organic Carbamates: An Unique Linkage in Anticancer Drug Design. (2015). Research and Reviews: Journal of Chemistry. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]

-

Organic Carbamates: An Unique Linkage in Anticancer Drug Design. (2015). Research and Reviews. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2021). Arhiv za farmaciju. [Link]

-

Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. (2018). Avicenna Journal of Medical Biotechnology. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2020). Molecules. [Link]

-

Scheme 1. Route to preparation of benzoic acid derivatives by reaction... ResearchGate. [Link]

-

Aminomethylbenzoic acid. Wikipedia. [Link]

-

4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. (1998). The Journal of Physiology. [Link]

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). Archiv der Pharmazie. [Link]

-

Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. (2019). Molecules. [Link]

-

Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. (2021). Bioorganic Chemistry. [Link]

-

Pyridines and Imidazopyridines with Medicinal Significance. (2015). Current Topics in Medicinal Chemistry. [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). Journal of Medicinal Chemistry. [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). ACS Publications. [Link]

-

(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. (2023). Molecules. [Link]

-

(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). Molbank. [Link]

-

phenyl N-benzyl-N-phenylcarbamate. PubChem. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). International Journal of Molecular Sciences. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rroij.com [rroij.com]

- 7. rroij.com [rroij.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The (Pyridin-3-ylmethoxy)carbonyl (Pymoc) Protecting Group: A Technical Guide

A Note to the Reader: The following guide is a conceptual framework based on established principles of protecting group chemistry. As of the latest literature review, the (Pyridin-3-ylmethoxy)carbonyl (Pymoc) group is not a widely documented or commercially available protecting group for amines or other functional groups. Consequently, the specific protocols, reaction kinetics, and comparative data presented herein are extrapolated from known properties of related carbamate-based protecting groups and the inherent chemical nature of the pyridine moiety. This document is intended to serve as a forward-looking technical exploration for researchers and drug development professionals who may consider developing or utilizing such a protecting group.

Introduction: The Rationale for a Pyridine-Based Carbamate Protecting Group

In the landscape of multistep organic synthesis, particularly in peptide and medicinal chemistry, the strategic use of protecting groups is fundamental to achieving chemoselectivity and high yields.[1] Carbamates, such as the well-established Boc, Cbz, and Fmoc groups, are mainstays for the protection of primary and secondary amines due to their robust nature and diverse deprotection conditions.[2] The hypothetical (Pyridin-3-ylmethoxy)carbonyl (Pymoc) group introduces a pyridine ring into the carbamate structure, a feature that could offer unique properties and a novel deprotection strategy.

The core appeal of a Pymoc group lies in the potential for catalytic, metal-mediated cleavage . The pyridine nitrogen can act as a ligand for transition metals, potentially facilitating a targeted deprotection under conditions orthogonal to the acid-labile (e.g., Boc), base-labile (e.g., Fmoc), and hydrogenolysis-labile (e.g., Cbz) protecting groups.[3] This could provide an additional layer of orthogonality in complex synthetic routes, a critical consideration in the synthesis of intricate molecules.[4]

Conceptual Synthesis of the Pymoc Activating Agent

The primary reagent for the introduction of the Pymoc group would likely be an activated carbonate, such as (Pyridin-3-yl)methyl chloroformate or a more stable derivative like (Pyridin-3-yl)methyl succinimidyl carbonate. The synthesis would logically proceed from 3-pyridinemethanol.

Experimental Protocol: Synthesis of (Pyridin-3-yl)methyl chloroformate (Conceptual)

-

Reaction Setup: To a solution of 3-pyridinemethanol (1.0 eq.) in a suitable aprotic solvent (e.g., anhydrous dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add triphosgene (0.4 eq.) at 0 °C.

-

Reaction Execution: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer would be separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (Pyridin-3-yl)methyl chloroformate. Due to the inherent instability of chloroformates, it is advisable to use the crude product immediately in the subsequent protection step.

Protection of Amines with the Pymoc Group

The introduction of the Pymoc group onto a primary or secondary amine would follow standard procedures for carbamate formation.

Experimental Protocol: Pymoc Protection of a Generic Amine (Conceptual)

-

Reaction Setup: Dissolve the amine substrate (1.0 eq.) in a mixture of dichloromethane and aqueous sodium bicarbonate solution at 0 °C.

-

Reagent Addition: To this biphasic mixture, add a solution of crude (Pyridin-3-yl)methyl chloroformate (1.1 eq.) in dichloromethane dropwise while stirring vigorously.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC. Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: The resulting Pymoc-protected amine can be purified by column chromatography on silica gel.

Deprotection of the Pymoc Group: A Unique Catalytic Pathway

The defining feature of the Pymoc group would be its selective removal. The pyridine nitrogen provides a handle for transition metal coordination, suggesting a deprotection mechanism distinct from conventional methods. A plausible approach involves the use of a palladium catalyst, which is known to cleave allylic and benzylic carbamates. The coordination of the pyridine to the metal center could facilitate the cleavage under milder conditions than those required for the standard Cbz group.

Experimental Protocol: Catalytic Cleavage of the Pymoc Group (Conceptual)

-

Reaction Setup: Dissolve the Pymoc-protected substrate (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

-

Catalyst and Scavenger Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a suitable scavenger, like morpholine or dimedone, to the reaction mixture.

-

Reaction Execution: Stir the mixture at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the deprotected amine by appropriate methods (e.g., extraction, crystallization, or chromatography).

Orthogonality and Comparative Analysis

The true value of a new protecting group lies in its orthogonality to existing ones.[5] The Pymoc group, with its proposed catalytic cleavage, would be orthogonal to both acid-labile (Boc, Trt) and base-labile (Fmoc) protecting groups.

Table 1: Conceptual Orthogonality of Pymoc Compared to Common Amine Protecting Groups

| Protecting Group | Cleavage Condition | Stability to Pymoc Cleavage (Predicted) | Stability of Pymoc to Cleavage Condition (Predicted) |

| Pymoc | Pd(PPh₃)₄, scavenger | - | - |

| Boc | Strong Acid (e.g., TFA) | Stable | Stable |

| Fmoc | Base (e.g., Piperidine) | Stable | Stable |

| Cbz | Hydrogenolysis (H₂, Pd/C) | Potentially Labile | Potentially Labile |

The key differentiation from the Cbz group would be the potential for milder, more selective cleavage conditions due to the directing effect of the pyridine nitrogen.

Visualization of the Pymoc Strategy

Diagram 1: Synthesis and Application of the Pymoc Protecting Group

Caption: Conceptual workflow for the synthesis and use of the Pymoc protecting group.

Diagram 2: Orthogonality of the Pymoc Group

Caption: Predicted orthogonal relationships of the Pymoc protecting group.

Future Perspectives and Conclusion

The (Pyridin-3-ylmethoxy)carbonyl (Pymoc) protecting group, while not yet established in the chemical literature, presents an intriguing conceptual framework for a novel amine protection strategy. Its key hypothetical advantage lies in a unique, metal-catalyzed deprotection pathway that could offer a new dimension of orthogonality in complex organic synthesis. Further research would be required to validate the synthesis of the Pymoc activating agents, optimize the conditions for amine protection and deprotection, and rigorously evaluate its stability and orthogonality against a wide range of reagents and other protecting groups. Should these investigations prove successful, the Pymoc group could become a valuable tool for synthetic chemists, particularly in the fields of peptide synthesis and drug development.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]

-

Wiley Online Library. (2015). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

-

National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

- Google Patents. (n.d.). Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

ResearchGate. (n.d.). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

- Google Patents. (n.d.). Method for the fmoc group cleavage.

-

PubMed. (1999). Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS. Retrieved from [Link]

-

PubMed. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Retrieved from [Link]

-

National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

-

CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Role of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, a molecule of interest in the landscape of modern medicinal chemistry. While specific, in-depth biological data for this compound is limited in publicly accessible literature, its structural motifs—a pyridine core, a carbamate linker, and a benzoic acid moiety—are prevalent in a wide array of pharmacologically active agents. This document will first establish the known physicochemical properties of the compound. It will then delve into its potential therapeutic applications by examining the established roles of its constituent chemical functionalities in drug design and action. This guide is intended for researchers, scientists, and drug development professionals, offering both a review of the available information and a forward-looking perspective on the compound's potential as a building block for novel therapeutics, particularly in oncology and inflammatory diseases. We will also propose a structured, field-proven workflow for the systematic evaluation of such a compound, from initial screening to target validation.

Introduction: Unpacking the Molecular Architecture

The compound this compound (CAS No. 241809-79-0) presents a compelling scaffold for drug discovery. Its structure is a deliberate assembly of three key pharmacophoric elements:

-

The Pyridine Ring: A bioisostere of a benzene ring, the nitrogen atom in the pyridine moiety introduces a hydrogen bond acceptor site and can significantly influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. Pyridine-based ring systems are integral to numerous FDA-approved drugs, highlighting their therapeutic importance.[1][2]

-

The Carbamate Linker: This functional group provides a degree of conformational rigidity and serves as a stable linker between the pyridine and benzoic acid moieties. Carbamates are also known to participate in hydrogen bonding, which can be crucial for target engagement.

-

The Benzoic Acid Group: The carboxylic acid function can act as a key interaction point, forming salt bridges or strong hydrogen bonds with amino acid residues in a protein's active site. It also imparts acidic properties to the molecule, influencing its pharmacokinetic profile.

While this specific molecule is commercially available and noted as a starting material for the synthesis of pharmaceutical compounds, particularly enzyme inhibitors for inflammation and cancer, detailed public data on its biological activity is scarce.[3] This guide, therefore, will leverage the known pharmacology of these individual components to project a scientifically-grounded hypothesis of its potential roles and outline a strategic approach for its investigation.

Physicochemical Properties

A foundational step in evaluating any compound for its drug-like potential is to characterize its physical and chemical properties. For this compound, the following data has been compiled from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 241809-79-0 | [3][4][5] |

| Molecular Formula | C₁₅H₁₄N₂O₄ | [4][5] |

| Molecular Weight | 286.28 g/mol | [3] |

| Appearance | White powder | [5] |

| Purity | ≥95% (typical) | [5] |

| Predicted Boiling Point | 548.3 ± 50.0 °C at 760 mmHg | [3][4] |

| Predicted Density | 1.316 ± 0.06 g/cm³ | [3][4] |

| Storage | Room temperature, sealed, dry | [3] |

These properties suggest a stable, solid compound that can be handled under standard laboratory conditions. Its predicted properties are within the range typical for small molecule drug candidates.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the structural components of this compound, we can hypothesize its potential to interact with several classes of enzymes that are key targets in drug discovery. The pyridine moiety, in particular, is a well-established pharmacophore in kinase inhibitors.

Potential as a Kinase Inhibitor Precursor

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. Many kinase inhibitors feature a heterocyclic core, like pyridine, that anchors the molecule in the ATP-binding pocket of the enzyme.

The compound could serve as a foundational scaffold for developing inhibitors of kinases such as:

-

PIM Kinases: These are serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation. Novel pyridine-based compounds have been designed and synthesized as potent PIM-1 kinase inhibitors.[6]

-

Phosphatidylinositol 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cell growth and survival. PI3Kδ, in particular, is a target for hematological malignancies. The synthesis of 6-pyridylquinazolines has yielded potent PI3Kδ inhibitors.[7]

-

Janus Kinases (JAKs): JAKs are crucial for cytokine signaling and are validated targets for autoimmune and inflammatory diseases. The JAK family of enzymes can be targeted by compounds with specific heterocyclic scaffolds.

The general mechanism for kinase inhibition often involves the heterocyclic ring forming hydrogen bonds with the "hinge" region of the kinase domain, while other parts of the molecule extend into adjacent pockets to provide potency and selectivity.

Caption: Hypothetical inhibition of the PI3K/AKT pathway.

Role as a Scaffold for Epigenetic Modulators

Epigenetic enzymes, such as histone demethylases, are another promising class of targets, particularly in oncology. Lysine-specific demethylase 1 (LSD1) is overexpressed in many cancers and contributes to oncogenesis by altering gene expression. Notably, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine moiety have been developed as potent LSD1 inhibitors.[8] While structurally different, this demonstrates that the pyridin-3-ylmethoxy group can be a key component in designing molecules that target epigenetic modulators.

A Proposed Workflow for Biological Evaluation

For a novel compound like this compound, a systematic and robust evaluation process is critical to elucidate its biological activity and therapeutic potential. The following section outlines a detailed, step-by-step methodology.

Stage 1: Initial In Vitro Screening

The primary objective is to broadly assess the compound's biological activity across a range of relevant targets.

Protocol: High-Throughput Kinase Panel Screening

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).

-

Assay Panel: Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) that includes a diverse set of kinases implicated in oncology and inflammation (e.g., PIM, PI3K, JAK, EGFR, VEGFR).

-

Assay Principle: Assays are typically based on measuring the remaining ATP concentration after the kinase reaction, often using a luciferase-based system (e.g., Promega Kinase-Glo®). A potent inhibitor will result in less ATP consumption and a higher luminescence signal.

-

Execution:

-

Dispense kinase, substrate, and ATP into a 384-well plate.

-

Add the test compound at various concentrations.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add the detection reagent and measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each kinase at each concentration relative to a positive control (e.g., staurosporine) and a negative control (DMSO).

Trustworthiness Check: The inclusion of known reference inhibitors for each kinase in the panel serves as an internal validation of assay performance. Z'-factor calculations for each assay plate should be > 0.5 to ensure robustness.

Stage 2: Cellular Activity and Mechanism of Action

If the initial screen identifies promising activity against a specific kinase or kinase family, the next step is to validate this activity in a cellular context.

Protocol: Cell-Based Proliferation Assay

-

Cell Line Selection: Choose a cancer cell line known to be dependent on the identified target kinase (e.g., a breast cancer cell line like MCF-7 for PIM-1).

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Viability Assessment: Use a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo® (Promega) to measure cell viability.

-

Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Protocol: Target Engagement Assay (Western Blot)

-

Cell Treatment: Treat the selected cell line with the compound at concentrations around its IC50 value for a short duration (e.g., 2-4 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against the phosphorylated form of a known substrate of the target kinase (e.g., phospho-AKT if PI3K is the target).

-

Use an antibody against the total protein of the substrate and a housekeeping protein (e.g., GAPDH) for loading control.

-

Incubate with a secondary antibody conjugated to HRP and visualize using a chemiluminescent substrate.

-

-

Analysis: A reduction in the phosphorylated substrate indicates that the compound is engaging and inhibiting its target in the cell.

Caption: Proposed experimental workflow for compound evaluation.

Conclusion and Future Directions

This compound stands as a molecule with considerable, yet largely untapped, potential in drug discovery. Its chemical structure is rich in functionalities that are known to drive pharmacological activity against key therapeutic targets in oncology and immunology. While direct biological data is currently lacking in the public domain, this guide has provided a robust, scientifically-grounded framework for its future investigation.

The proposed workflows for in vitro and cellular screening are designed to be self-validating and adhere to industry standards, ensuring that any generated data is reliable. By systematically evaluating this compound against panels of kinases and in relevant cellular models, researchers can efficiently uncover its mechanism of action and begin the process of lead optimization. The true value of this compound will be realized through the rigorous application of such experimental protocols, potentially leading to the development of a new generation of targeted therapeutics.

References

-

This compound CAS NO.241809-79-0. (n.d.). ENAO Chemical Co., Ltd. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

-

The Role of Pyridine Amino Acids in Modern Drug Development. (n.d.). Watson International. Retrieved January 17, 2026, from [Link]

- Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(2), o399.

- Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.

- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4323.

- CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (n.d.). Google Patents.

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. Retrieved January 17, 2026, from [Link]